N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide is a complex organic compound with a molecular formula of C18H29N3O . This compound features a tetrahydroquinoline moiety, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with 3-methylphenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted amides and amines.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive tetrahydroquinoline moiety.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog with similar structural features.
3-Methylphenylamine: Shares the aromatic amine group.
Ethyl bromoacetate: Used in the synthesis of similar compounds
Uniqueness
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide is unique due to its combination of the tetrahydroquinoline and ethanediamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-3-7-18(13-15)23-21(26)20(25)22-11-10-16-8-9-19-17(14-16)6-4-12-24(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDZFIHZMZHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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